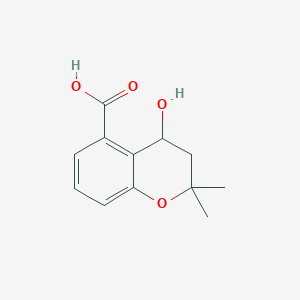![molecular formula C15H14F3N3OS B2675432 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 473695-35-1](/img/structure/B2675432.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 473695-35-1, is a chemical with the molecular formula C15H14F3N3OS and a molecular weight of 341.3513696 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinyl sulfanyl group attached to an acetamide group with a trifluoromethyl phenyl substituent . For a more detailed structural analysis, crystallography studies or computational chemistry techniques would be needed.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.3513696. Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on compounds structurally similar to "2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide" has provided insight into their crystal structures, revealing that they often exhibit folded conformations around the methylene C atom of the thioacetamide bridge. Such studies help understand the molecular geometries and potential reactivity of these compounds (Subasri et al., 2016), (Subasri et al., 2017).
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging involves synthesizing compounds with specific functional groups that allow labeling with radioactive isotopes. Compounds within the same family as the specified acetamide have been investigated for their potential as selective radioligands, which are crucial for in vivo imaging and diagnostic purposes (Dollé et al., 2008).
Molecular Docking and Antiviral Research
Molecular docking studies have been conducted to assess the antiviral potency of similar compounds against SARS-CoV-2, utilizing quantum chemical insight into molecular structure and hydrogen-bonded interactions. These studies contribute to the understanding of how such molecules might inhibit viral proteins, offering a foundation for developing novel antiviral drugs (Mary et al., 2020).
Antimicrobial Activity
Synthesis and evaluation of novel derivatives reveal antimicrobial properties against selected bacterial and fungal strains. Such research is critical for identifying new therapeutic agents in the fight against resistant microbial infections (Majithiya & Bheshdadia, 2022), (Aggarwal et al., 2014).
Agricultural Applications
Studies have also explored the potential of structurally related compounds for agricultural applications, such as protecting crops from chilling injury. This research demonstrates the versatility of such compounds beyond medical applications, indicating their potential as plant growth regulators (Tseng & Li, 1984).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS/c1-9-7-10(2)20-14(19-9)23-8-13(22)21-12-5-3-11(4-6-12)15(16,17)18/h3-7H,8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCMDBPULDADNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2675350.png)


![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/no-structure.png)
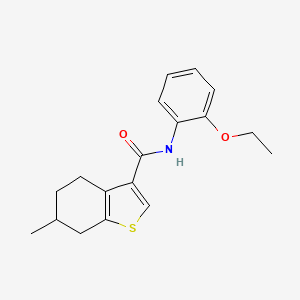
![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)
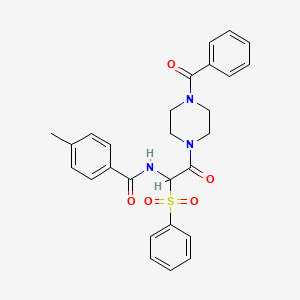
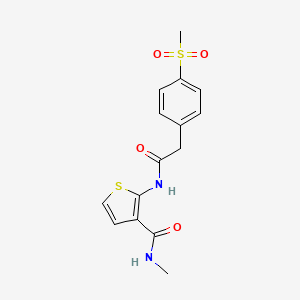
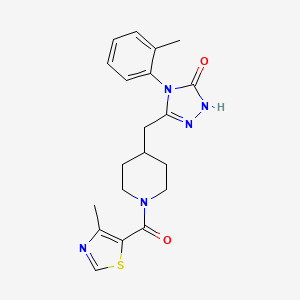
![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2675364.png)
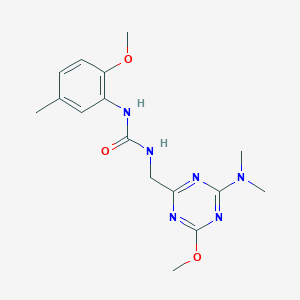
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2675366.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)
